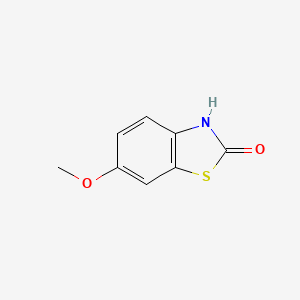

6-Methoxy-2(3H)-benzothiazolon

Übersicht

Beschreibung

6-Methoxy-2(3H)-benzoxazolone, also known as 6-MBOA, belongs to the class of organic compounds known as benzoxazolones . It is found in maize roots and is a key component of Biological Nitrification Inhibition (BNI) in maize .

Synthesis Analysis

The synthesis of 6-Methoxy-2(3H)-benzoxazolone or its derivatives has been reported in several studies . For instance, a series of novel 2-(6-methoxy-2-naphthyl)propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .Molecular Structure Analysis

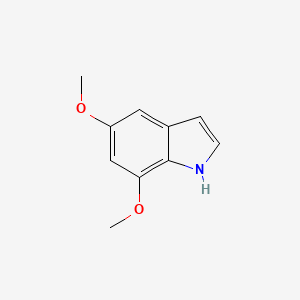

The molecular structure of 6-Methoxy-2(3H)-benzoxazolone is characterized by a benzoxazolone core with a methoxy group attached .Chemical Reactions Analysis

6-Methoxy-2(3H)-benzoxazolone has been found to inhibit the conversion of NH3 to NH2OH as well as NH2OH to NO2− in Nitrosomonas europaea, suggesting that it blocks both ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .Wissenschaftliche Forschungsanwendungen

Biologische Nitrifikationshemmung (BNI)

MBOA wurde als Schlüsselverbindung im Prozess der biologischen Nitrifikationshemmung in Pflanzen identifiziert. Es wird aus Maiswurzeln freigesetzt und hat sich als wirksam bei der Unterdrückung der Nitrifikation erwiesen, was entscheidend für die Verbesserung der Stickstoffaufnahme und die Reduzierung von Stickstoffverlusten in landwirtschaftlichen Feldern ist . MBOA hemmt die Umwandlung von Ammoniak (NH₃) zu Hydroxylamin (NH₂OH) und weiter zu Nitrit (NO₂⁻) im ammoniakoxidierenden Bakterium Nitrosomonas europaea, was darauf hindeutet, dass es sowohl die Ammoniak-Monooxygenase- als auch die Hydroxylamin-Oxidoreduktase-Enzympfade blockiert .

Wirkmechanismus

Target of Action

The primary target of 6-Methoxy-2(3H)-benzothiazolone is the ammonia-oxidizing bacterium Nitrosomonas europaea . This bacterium plays a crucial role in the nitrogen cycle, converting ammonia to nitrite .

Mode of Action

6-Methoxy-2(3H)-benzothiazolone interacts with its target by inhibiting the conversion of ammonia (NH3) to hydroxylamine (NH2OH) and further to nitrite (NO2-) in Nitrosomonas europaea . This suggests that 6-Methoxy-2(3H)-benzothiazolone blocks both the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .

Biochemical Pathways

The affected biochemical pathway is the nitrogen cycle, specifically the nitrification process. By inhibiting the conversion of ammonia to nitrite, 6-Methoxy-2(3H)-benzothiazolone disrupts the nitrification process, which is a key step in the nitrogen cycle .

Pharmacokinetics

It’s known that the compound’s activity was reduced subsequently due to biodegradation by soil microbes

Result of Action

The molecular and cellular effects of 6-Methoxy-2(3H)-benzothiazolone’s action result in the suppression of NO2− and NO3− production during soil incubation . This indicates that the compound has a significant impact on the nitrogen cycle, specifically on the process of nitrification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-2(3H)-benzothiazolone. For instance, the compound’s activity was observed to be reduced due to biodegradation by soil microbes . This suggests that the presence and activity of certain microbes in the environment can affect the efficacy and stability of 6-Methoxy-2(3H)-benzothiazolone .

Zukünftige Richtungen

6-Methoxy-2(3H)-benzoxazolone has been identified as a key component of BNI in maize, which is an effective strategy for improving nitrogen uptake by limiting nitrogen losses from agricultural fields . This finding could serve as the groundwork for the construction of an advanced environment-friendly agricultural system .

Biochemische Analyse

Biochemical Properties

6-Methoxy-2(3H)-benzothiazolone has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the conversion of ammonia (NH3) to hydroxylamine (NH2OH) as well as NH2OH to nitrite (NO2-) in Nitrosomonas europaea, suggesting that 6-Methoxy-2(3H)-benzothiazolone blocks both ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .

Cellular Effects

In terms of cellular effects, 6-Methoxy-2(3H)-benzothiazolone has been shown to inhibit the germination of cress (Lepidium sativum L.) seeds at concentrations greater than 0.03 mM . This suggests that 6-Methoxy-2(3H)-benzothiazolone may influence cell function by inhibiting certain cellular processes such as germination.

Molecular Mechanism

At the molecular level, 6-Methoxy-2(3H)-benzothiazolone exerts its effects through binding interactions with biomolecules and changes in gene expression. As mentioned earlier, it inhibits the enzymatic pathways of ammonia monooxygenase and hydroxylamine oxidoreductase in Nitrosomonas europaea .

Temporal Effects in Laboratory Settings

The effects of 6-Methoxy-2(3H)-benzothiazolone over time in laboratory settings have been observed in studies involving the germination of cress seeds

Metabolic Pathways

It is known to be involved in the enzymatic pathways of ammonia monooxygenase and hydroxylamine oxidoreductase .

Eigenschaften

IUPAC Name |

6-methoxy-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPYQLRSABFZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548276 | |

| Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40925-65-3 | |

| Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.